molecular formula C10H8ClF3O B13716006 6-Chloro-1-(trifluoromethyl)-1-indanol

6-Chloro-1-(trifluoromethyl)-1-indanol

Cat. No.: B13716006
M. Wt: 236.62 g/mol
InChI Key: SKGRPXWXXGCAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-(trifluoromethyl)-1-indanol is a substituted indanol derivative featuring a chlorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 1-position of the indane ring. This compound belongs to the class of secondary alcohols with a bicyclic aromatic-aliphatic structure. The chlorine and trifluoromethyl substituents are electron-withdrawing groups (EWGs), which influence electronic distribution, solubility, and intermolecular interactions.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

6-chloro-1-(trifluoromethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C10H8ClF3O/c11-7-2-1-6-3-4-9(15,8(6)5-7)10(12,13)14/h1-2,5,15H,3-4H2

InChI Key

SKGRPXWXXGCAAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC(=C2)Cl)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Using Chlorobenzene and Chloro-propionyl Chloride

A significant method reported for preparing chloro-substituted indanones involves Friedel-Crafts acylation of chlorobenzene derivatives with chloro-propionyl chloride under Lewis acid catalysis. According to a Chinese patent (CN109293488A), the process uses a fused salt mixture catalyst composed of potassium chloride, sodium chloride, and aluminum chloride to facilitate the reaction at moderate temperatures (~100°C), improving yield and reducing environmental impact compared to traditional methods using concentrated sulfuric acid.

Key reaction features:

Step Reagents & Conditions Outcome
A Chlorobenzene + 3-chloropropionyl chloride, AlCl3 catalyst Formation of chloro-1-(4'-chlorophenyl)-1-acetone intermediate
B Reaction product treated in fused salt mixture (KCl-NaCl-AlCl3) Cyclization to 5-chloro-2,3-dihydro-1-indanone (5-chloro-1-indanone)
  • The molar ratio of chlorobenzene to chloro-propionyl chloride is 1:1.
  • Aluminum chloride is used in 3-5 equivalents relative to the acid chloride.
  • Fused salt mixture acts as both catalyst and solvent, reducing reaction temperature and polymerization side products.
  • The yield of 5-chloro-1-indanone reaches approximately 75% with conversion rates of 98% under optimized conditions.

Alternative Preparation Methods

Other patents and literature describe Friedel-Crafts acylation with different catalysts and reaction media, but the fused salt mixture method stands out for its efficiency and environmental benefits. While direct trifluoromethylation at the 1-position is less commonly reported in these patents, trifluoromethyl groups are often introduced via electrophilic trifluoromethylation reagents or by starting from trifluoromethyl-substituted precursors.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 1-position can be introduced either by:

  • Using trifluoromethyl-substituted starting materials in the Friedel-Crafts acylation step.
  • Electrophilic trifluoromethylation of the indanone intermediate using reagents such as Togni reagents or Ruppert-Prakash reagents, followed by appropriate functional group transformations.

Although specific literature on trifluoromethylation of 6-chloro-1-indanone is limited, general methods for trifluoromethylation of aromatic ketones are well established. The choice depends on substrate compatibility and desired stereochemical outcomes.

Reduction of 6-Chloro-1-(trifluoromethyl)-1-indanone to 6-Chloro-1-(trifluoromethyl)-1-indanol

Asymmetric Transfer Hydrogenation (ATH)

A highly efficient and stereoselective method for converting 3-aryl-1-indanones to the corresponding 1-indanols is asymmetric transfer hydrogenation (ATH). A 2021 study demonstrated that commercial chiral catalysts such as (R,R)- or (S,S)-TsDPEN complexes, in the presence of formic acid/triethylamine as hydrogen donors and methanol as solvent, can reduce racemic 3-aryl-1-indanones with high enantiomeric excess (up to 99% ee) and good yields.

Highlights of ATH for indanone reduction:

Parameter Details
Catalyst (R,R)- or (S,S)-TsDPEN ruthenium complexes
Hydrogen source Formic acid and triethylamine mixture (1:5 ratio)
Solvent Methanol
Temperature Room temperature
Reaction time 6 hours
Outcome High yield of cis-3-aryl-1-indanol with >99% ee
  • The method avoids harsh reducing agents like LiAlH4.
  • No side-products such as indenes were detected.
  • The reaction is scalable and compatible with various substituents, including chloro and trifluoromethyl groups.

Other Reduction Methods

Classical reductions using sodium borohydride or catalytic hydrogenation can also be applied but often lack stereoselectivity and may require additional purification steps.

Summary of Preparation Methods

Step Method/Conditions Advantages Disadvantages/Notes
Preparation of 6-chloroindanone Friedel-Crafts acylation of chlorobenzene and 3-chloropropionyl chloride using fused salt catalyst (KCl-NaCl-AlCl3) at ~100°C High yield (~75%), environmentally friendlier, mild conditions Requires careful catalyst handling
Introduction of trifluoromethyl group Electrophilic trifluoromethylation or use of trifluoromethylated precursors Enables selective trifluoromethylation Specific methods for 6-chloro derivatives less reported
Reduction to indanol Asymmetric transfer hydrogenation with chiral Ru catalysts, FA/TEA hydrogen source, MeOH solvent, room temperature High enantioselectivity (>99% ee), mild conditions, no side-products Catalyst cost, reaction time (~6 h)

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(trifluoromethyl)-1-indanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of the chloro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or Grignard reagents.

Major Products Formed

The major products formed from these reactions include various substituted indanols, ketones, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

6-Chloro-1-(trifluoromethyl)-1-indanol has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it a candidate for the synthesis of various biologically active compounds. For example, derivatives of indanols are often explored for their activity against neurological disorders and as anti-inflammatory agents. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of these compounds in drug formulations .

Case Study: Indatraline Synthesis

A notable application is in the synthesis of indatraline, a compound used for treating Parkinson's disease. The transformation of this compound into indatraline involves several steps, including mesylation and subsequent reactions with amines. This process highlights the compound's utility as a precursor in synthesizing complex medicinal molecules .

Materials Science

Fluorinated Materials

The incorporation of trifluoromethyl groups in organic compounds like this compound contributes to unique material properties such as increased thermal stability and chemical resistance. These characteristics are valuable in developing advanced materials for coatings and plastics that require durability under harsh conditions .

Table 1: Properties of Fluorinated Compounds

PropertyValue
Chemical StabilityHigh
Thermal ResistanceExcellent
Chemical InertnessVery Good
ApplicationsCoatings, Electronics

Catalysis

Enantioselective Synthesis

In catalysis, this compound has been employed as a chiral building block in asymmetric synthesis. Its use in catalytic reactions has shown promise in producing enantiomerically enriched compounds, which are essential in pharmaceutical applications. For instance, studies have demonstrated that using this compound in reactions can lead to high enantioselectivity and yield .

Case Study: Asymmetric Transfer Hydrogenation

Research indicates that this compound can participate in asymmetric transfer hydrogenation reactions to produce chiral alcohols. This process not only showcases its versatility but also emphasizes its role in synthesizing compounds with significant biological activity .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 6-chloro-1-(trifluoromethyl)-1-indanol with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
This compound C₁₀H₈ClF₃O 236.62 (calculated) Cl (6-position), CF₃ (1-position) Secondary alcohol, aromatic ring
1-Indanol C₉H₁₀O 134.17 None Secondary alcohol, aromatic ring
6-Nitro-1-(trifluoromethyl)-1-indanol C₁₀H₈F₃NO₃ 247.17 NO₂ (6-position), CF₃ (1-position) Secondary alcohol, aromatic ring, nitro group

Key Observations :

  • Substituent Effects: The trifluoromethyl group in both 6-chloro and 6-nitro derivatives enhances hydrophobicity and electron-withdrawing capacity compared to unsubstituted 1-indanol.
  • Molecular Weight : The nitro derivative has a higher molecular weight (247.17 g/mol) due to the nitro group’s contribution, while the chloro analog is lighter (236.62 g/mol) .

Chromatographic Behavior

Evidence from chromatographic studies on 1-indanol and related alcohols reveals critical insights:

  • Retention on TPP Columns: 1-Indanol exhibits strong retention on triphenylene (TPP) stationary phases due to π–π stacking interactions between its aromatic ring and the TPP column. Cyclic alcohols like 1-indanol elute later than straight-chain alcohols due to these interactions .
  • Impact of Substituents: The addition of EWGs like -CF₃ and -Cl in this compound is expected to amplify retention on TPP columns. The trifluoromethyl group’s strong electron-withdrawing nature may enhance dipole interactions, while chlorine’s moderate EWG effect could further stabilize π-system interactions .
  • Comparison with 6-Nitro Derivative: The nitro group in 6-nitro-1-(trifluoromethyl)-1-indanol introduces higher polarity, which may reduce retention time compared to the chloro analog in reverse-phase chromatography.

Conformational and Spectroscopic Properties

Studies on 1-indanol’s conformers provide a basis for understanding substituent effects:

  • Equatorial Preference: Unsubstituted 1-indanol favors the equatorial conformation by ~2 kJ/mol due to interactions between the hydroxyl group and the aromatic ring. This preference is absent in non-aromatic analogs like cyclopentanol, where axial conformers dominate .
  • The chlorine atom at the 6-position could induce minor electronic effects on the hydroxyl group’s hydrogen-bonding capacity .
  • OH Stretching Wavenumbers: 1-Indanol’s OH stretching frequency (3650 cm⁻¹ for axial, 3627 cm⁻¹ for equatorial) is minimally affected by the aromatic ring compared to non-aromatic alcohols like 1-propanol (3682 cm⁻¹). The chloro and trifluoromethyl groups in the target compound may slightly red-shift these frequencies due to inductive effects .

Biological Activity

6-Chloro-1-(trifluoromethyl)-1-indanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClF3OC_{10}H_8ClF_3O and a molecular weight of 236.62 g/mol. Its structure features a chloro group and a trifluoromethyl group attached to an indanol framework, which contributes to its unique chemical reactivity and potential biological applications.

Therapeutic Properties

Research indicates that this compound possesses anti-inflammatory and anticancer activities. The presence of the chloro and trifluoromethyl groups enhances its reactivity and binding affinity to biological targets, making it a promising candidate for further pharmacological studies.

The compound interacts with various biological targets, influencing its pharmacological effects. Studies suggest that the unique functional groups of this compound may alter its binding affinities to enzymes and receptors, leading to significant biological effects.

Case Studies

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Interaction with Cannabinoid Receptors : Similar compounds have been investigated for their affinity towards cannabinoid receptors CB1 and CB2, with some showing sub-micromolar affinity. This raises the possibility that this compound could also interact with these receptors, warranting further investigation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-1-phenylbenzazepineChloro group; similar aromatic structureDifferent core structure (benzazepine)
5-(trifluoromethyl)-2-phenylimidazoleTrifluoromethyl group; aromatic systemImidazole core provides distinct reactivity
3-Trifluoromethyl-2-hydroxyindoleHydroxy group; indole structureHydroxy substitution alters biological activity

This table illustrates how the specific combination of functional groups on the indanol scaffold makes this compound distinct from other compounds, enhancing its potential utility in various applications.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-1-(trifluoromethyl)-1-indanol, and how can purity be validated?

Methodology :

  • Electrophilic Aromatic Substitution : Start with indole derivatives. Introduce the trifluoromethyl group via trifluoromethylation agents (e.g., CF3_3Cu or CF3_3SiMe3_3) under catalytic conditions. Chlorination at the 6-position can be achieved using Cl2_2 or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) .
  • Reduction : Reduce the intermediate ketone or epoxide to the indanol structure using NaBH4_4 or LiAlH4_4 under inert atmospheres.
  • Validation : Use HPLC (>98% purity) and 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm regiochemistry. X-ray crystallography resolves ambiguous stereochemistry .

Q. Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key Challenges
Electrophilic Chlorination65–7595–98Competing side reactions at C4
Directed Metalation70–80>99Requires cryogenic conditions

Q. How can the stereochemical configuration of this compound be determined experimentally?

Methodology :

  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated conformers (B3LYP/6-31++G(d,p)) to distinguish axial vs. equatorial OH orientations .
  • IR Spectroscopy : Axial OH stretches appear ~3650 cm1^{-1}, while equatorial conformers redshift to ~3627 cm1^{-1} due to hydrogen bonding with the aromatic ring .
  • Jet-cooled Rotational Spectroscopy : Resolves subtle conformational preferences (e.g., equatorial dominance by 2 kJ/mol in 1-indanol analogs) .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselective oxidation of racemic this compound?

Methodology :

  • Catalytic Asymmetric Oxidation : Use chiral Mn(III)–salen complexes with Br2_2/HOBr as co-oxidants. Monitor kinetics via 19F^{19}\text{F} NMR to track enantiomer conversion to 1-indanone.
  • Transition-State Analysis : DFT calculations (M06-2X/def2-TZVP) reveal stereoelectronic effects favoring (S)-enantiomer retention due to trifluoromethyl’s electron-withdrawing nature .
  • Microbial Transformation : Test Pseudomonas putida dehydrogenases for enantiomer-specific activity. GC-MS quantifies 1-indanone production .

Q. How do hydrogen-bonding interactions influence the reactivity of this compound in supramolecular assemblies?

Methodology :

  • IR/UV Double Resonance : Identify dimer/oligomer formation in jet-cooled expansions. Compare homoconfigurational (ax-ax) vs. heteroconfigurational (ax-eq) clusters .
  • Raman Spectroscopy : Detect symmetry changes in hydrogen-bonded networks (e.g., C2_2 symmetry in cyclic dimers) .
  • Solvent Phase Studies : In DMSO, equatorial conformers dominate (40% population) due to solvent hydrogen-bond acceptance .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize halogen-substituted analogs (Table 2) and test against kinase targets (e.g., EGFR, VEGFR).
  • Binding Assays : Surface plasmon resonance (SPR) quantifies affinity (Kd_d) for protein targets. Pair with molecular docking (AutoDock Vina) to map binding pockets .
  • Metabolic Stability : LC-MS/MS tracks trifluoromethyl group retention in hepatic microsomes .

Q. Table 2: Biological Activity of Halogenated Analogs

CompoundIC50_{50} (nM, EGFR)LogPMetabolic Half-life (h)
This compound12.3 ± 1.22.84.2
4-Bromo analog8.9 ± 0.93.13.8
6-Fluoro analog25.6 ± 2.12.35.1

Q. What computational strategies predict the conformational dynamics of this compound in solution?

Methodology :

  • Molecular Dynamics (MD) Simulations : Use AMBER with GAFF2 force field. Simulate in explicit solvent (e.g., DMSO) for 100 ns.
  • Free Energy Landscapes : Calculate potential energy surfaces (PES) for OH rotation (ϕ(H1OC7C6)) to identify ax/eq interconversion barriers (~10 kJ/mol) .
  • Polarizable Continuum Models (PCM) : Compare DFT-calculated vs. experimental 13C^{13}\text{C} NMR shifts (MAE < 2 ppm validates accuracy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.